An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-pentanone
An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Phenyl-2-pentanone (CAS No: 2235-83-8), a ketone of interest in various chemical and potentially pharmacological research areas. This document collates available data on its physical, chemical, and spectroscopic properties. Detailed experimental methodologies for its characterization are provided, alongside a discussion of its potential, though currently unelucidated, biological relevance. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
5-Phenyl-2-pentanone, also known as methyl 3-phenylpropyl ketone, is an organic compound characterized by a pentanone backbone with a phenyl substituent at the fifth carbon.[1][2] Its core chemical identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of 5-Phenyl-2-pentanone
| Property | Value | Reference(s) |
| IUPAC Name | 5-phenylpentan-2-one | [1][2] |
| Synonyms | Methyl 3-phenylpropyl ketone, 1-Phenyl-4-pentanone | [1][2] |
| CAS Number | 2235-83-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, sweet | |
| Boiling Point | 132.5 °C at 17 Torr | |
| Melting Point | 106-107 °C | |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [1] |
| LogP | 2.42 |
Spectroscopic and Analytical Data
The structural elucidation of 5-Phenyl-2-pentanone relies on various spectroscopic techniques. A summary of available data is presented in Table 2.
Table 2: Spectroscopic Data for 5-Phenyl-2-pentanone
| Spectroscopic Data | Key Features | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 162. Key fragments can be analyzed to confirm the structure. | [1][2] |
| ¹H NMR Spectroscopy | Chemical shifts are indicative of the different proton environments in the molecule. | |
| ¹³C NMR Spectroscopy | Signals correspond to the eleven carbon atoms in unique chemical environments. | |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for the ketone group. | |
| Gas Chromatography (GC) | Retention time can be used for identification and purity assessment. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 5-Phenyl-2-pentanone.
Synthesis of 5-Phenyl-2-pentanone
3.1.1. Proposed Synthesis via Friedel-Crafts Acylation
This method would involve the reaction of benzene with 4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction of the double bond.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).
-
Addition of Reactants: A solution of benzene and 4-pentenoyl chloride in the same solvent is added dropwise to the stirred suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Reduction: The resulting unsaturated ketone is then reduced, for example, by catalytic hydrogenation, to yield 5-Phenyl-2-pentanone.
3.1.2. Proposed Synthesis via Aldol Condensation
This approach would involve the base-catalyzed condensation of benzaldehyde and 2-pentanone, followed by reduction of the resulting α,β-unsaturated ketone.
Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2-pentanone and a suitable solvent (e.g., ethanol).
-
Addition of Reactants: A solution of sodium hydroxide in water is added, followed by the dropwise addition of benzaldehyde.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Reduction: The resulting α,β-unsaturated ketone is then catalytically hydrogenated to afford 5-Phenyl-2-pentanone.
Spectroscopic and Analytical Characterization
The following are general protocols for obtaining spectroscopic and analytical data for a liquid organic compound like 5-Phenyl-2-pentanone.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[1] This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.[3]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[4][6]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates or ATR crystal should be acquired first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the C=O stretch of the ketone and the aromatic C-H and C=C stretches.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.
-
MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass spectrometer scans a range of m/z values to detect the molecular ion and fragment ions.[7]
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. The mass spectrum of the corresponding peak can be used for structural confirmation by comparing it with library spectra or by analyzing the fragmentation pattern.[7]
Biological Activity and Signaling Pathways
There is currently no direct scientific literature available that describes the specific biological activities or signaling pathways associated with 5-Phenyl-2-pentanone. However, the broader class of phenylpentanones and related structures have been investigated for various pharmacological activities.
4.1. Potential Pharmacological Relevance
Given its chemical structure, which includes a phenyl ring and a ketone functional group, 5-Phenyl-2-pentanone could potentially interact with various biological targets. Structurally related compounds have been explored for their potential as:
-
Anticancer Agents: Some chalcones and other phenyl-substituted ketones have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Anti-inflammatory Agents: The flavonoid scaffold, which can be seen as a more complex phenylpropanoid derivative, is well-known for its anti-inflammatory properties, often mediated through the inhibition of enzymes like cyclooxygenases and lipoxygenases.[9]
-
Antimicrobial Agents: Various natural and synthetic ketones have shown activity against bacteria and fungi.[10]
It is crucial to emphasize that these are speculative possibilities based on structural analogy, and dedicated biological screening is required to determine if 5-Phenyl-2-pentanone possesses any of these activities.
4.2. Recommended Experimental Protocols for Biological Screening
For researchers interested in investigating the biological potential of 5-Phenyl-2-pentanone, initial in vitro screening could involve the following assays:
-
Cytotoxicity Assays:
-
Cell Culture: Maintain appropriate cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous control cell lines (e.g., HEK293) in suitable culture media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after attachment, treat them with a range of concentrations of 5-Phenyl-2-pentanone (typically from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After a set incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT, XTT, or LDH release assays.[11][12][13]
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the cytotoxic potency of the compound.
-
-
Anti-inflammatory Assays:
-
Cell Model: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: Treat the cells with 5-Phenyl-2-pentanone prior to or concurrently with LPS stimulation. Measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Antimicrobial Assays:
-
Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Minimum Inhibitory Concentration (MIC) Determination: Employ broth microdilution or agar diffusion methods to determine the lowest concentration of 5-Phenyl-2-pentanone that inhibits the visible growth of the microorganisms.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the study of 5-Phenyl-2-pentanone.
Caption: Logical relationship of key chemical identifiers for 5-Phenyl-2-pentanone.
Caption: A general experimental workflow for the synthesis and characterization of an organic compound like 5-Phenyl-2-pentanone.
Conclusion
5-Phenyl-2-pentanone is a well-defined organic molecule with established physical and spectroscopic properties. While detailed, peer-reviewed synthesis protocols are not abundant, its structure lends itself to synthesis via standard organic reactions like Friedel-Crafts acylation or aldol condensation. The primary knowledge gap for this compound lies in its biological activity. There is no direct evidence of its interaction with biological systems or its involvement in any signaling pathways. Future research should focus on the synthesis and subsequent biological screening of 5-Phenyl-2-pentanone to explore its potential as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. nebiolab.com [nebiolab.com]
